Product packaging for RME1 protein(Cat. No.:CAS No. 145139-16-8)

RME1 protein

Cat. No.: B1176097
CAS No.: 145139-16-8
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Description

The RME1 protein is a zinc finger transcription factor that serves as a critical regulatory node in fungal biology. Initially characterized in Saccharomyces cerevisiae as a repressor of meiosis (Regulator of Meiosis 1), Rme1p prevents the initiation of meiosis by directly repressing the master activator IME1 . It also promotes mitotic cell division by activating the expression of the G1 cyclin CLN2, demonstrating its dual role in cell fate determination . Recent research has unveiled the significant role of RME1 homologs in industrially relevant filamentous fungi. In Trichoderma reesei , a workhorse for cellulolytic enzyme production, Rme1 acts as a novel repressor of the cellulolytic pathway . It directly binds to the promoters of key genes, including the major cellobiohydrolase cel7a and the central carbon catabolite repressor cre1 , making it the first reported transcription factor to directly regulate Cre1 . This positions RME1 as a high-value target for genetic engineering to develop superior microbial strains for the efficient hydrolysis of lignocellulosic biomass in biorefineries . This recombinant this compound is an essential tool for researchers studying transcriptional networks in fungi, mechanisms of carbon catabolite repression, and the development of fungal strains for bioethanol and biochemical production. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

145139-16-8

Molecular Formula

C10H13NO3

Synonyms

RME1 protein

Origin of Product

United States

Molecular Architecture and Classification of Rme1 Protein

Gene and Protein Nomenclature Across Species

In Saccharomyces cerevisiae, the gene encoding the RME1 protein is designated RME1, with the systematic name YGR044C. The protein product is referred to as Rme1p. yeastgenome.orgnih.gov The name RME1 stands for "Regulator of MEiosis". yeastgenome.org While the search results mention RME-1 in Caenorhabditis elegans as an EH-domain protein involved in endocytic recycling, this appears to be a functionally distinct protein despite the similar nomenclature, highlighting the importance of species context when referring to protein names. researchgate.netuiowa.edu This article will focus on the Saccharomyces cerevisiae Rme1p.

Protein Classification: C2H2 Zinc Finger Transcription Factor Family

Rme1p is classified as a transcription factor belonging to the C2H2 zinc finger class. yeastgenome.orgyeastgenome.org C2H2 zinc fingers are among the most common DNA-binding motifs found in eukaryotic transcription factors. ebi.ac.uk These domains are characterized by a structure where a zinc atom is coordinated by two cysteine and two histidine residues. ebi.ac.uk This structural motif enables the protein to bind to specific DNA sequences, known as Rme1 Response Elements (RREs), located in the promoters of its target genes. yeastgenome.orgyeastgenome.org

Structural Domains and Functional Motifs

Rme1p is functionally dissected into distinct structural domains responsible for its regulatory activities.

The N-terminal region of Rme1p contains a transcriptional effector domain. This domain is responsible for mediating both repression and activation of transcription. nih.govnih.govmolbiolcell.org Studies have identified a minimal transcriptional effector domain within an 88-amino-acid segment (residues 61–148) at the N-terminus. nih.govnih.govmolbiolcell.org Additionally, effector determinants are present within the first 31 amino acids, suggesting that the effector domain comprises multiple subdomains that synergistically contribute to efficient transcriptional regulation. nih.govnih.govmolbiolcell.org

The C-terminal part of Rme1p contains the DNA binding domain, which is characterized by the presence of three C2H2 zinc fingers. nih.govnih.govuniprot.org These zinc fingers are crucial for the protein's ability to bind to DNA. nih.govnih.govuniprot.org Mutations or deletions in these zinc fingers can abolish Rme1p function, although the DNA-binding activity can be restored by fusing RME1 to the DNA binding domain of another protein. nih.govnih.govmolbiolcell.org

While the C-terminal zinc fingers are essential for DNA binding, the structural integrity of the zinc fingers themselves is not strictly required for the transcriptional effects mediated by the effector domain when the protein is artificially tethered to DNA. nih.govnih.govmolbiolcell.org This indicates that the N-terminal effector domain can function independently of the Rme1p DNA-binding domain. nih.gov However, the C-terminal DNA binding domain is essential for the protein's function in its natural context, where it must locate and bind to specific DNA sequences to exert its regulatory effects. nih.govnih.govdntb.gov.ua

C-Terminal DNA Binding Domain: Zinc Fingers

Subcellular Localization and Dynamic Relocalization

Rme1p is primarily localized to the nucleus, consistent with its role as a transcription factor that binds to DNA in the promoters of target genes. nih.govethz.ch However, Rme1p has been shown to undergo dynamic relocalization. For instance, it relocalizes from the nucleus to the cytoplasm upon DNA replication stress in Saccharomyces cerevisiae. yeastgenome.org This dynamic change in localization suggests a regulatory mechanism that controls Rme1p activity or availability in response to specific cellular conditions. Studies on protein localization dynamics in yeast highlight that proteins can change localization at different rates and exhibit heterogeneity within a cell population, particularly under stress conditions. scholaris.cabiorxiv.orgresearchgate.net

Table 1: Rme1p Structural and Functional Domains

DomainLocationKey FeaturesPrimary Function
Effector DomainN-terminalMultiple subdomains, includes minimal region (aa 61-148) and additional (aa 1-31)Transcriptional activation and repression
DNA Binding DomainC-terminalContains three C2H2 zinc fingersBinding to Rme1 Response Elements (RREs) on DNA

Table 2: Rme1p Subcellular Localization

ConditionPrimary LocalizationNotes
Normal GrowthNucleusConsistent with transcription factor role. nih.govethz.ch
DNA Replication StressCytoplasmDynamic relocalization observed. yeastgenome.org

Transcriptional Regulatory Mechanisms of Rme1 Protein

Dual Role as Transcriptional Repressor and Activator

RME1 has been shown to function as both a transcriptional repressor and an activator, depending on the target gene and potentially the context of its binding site. oup.comnih.govmolbiolcell.orgnih.gov Its repressive role is most notably observed in the inhibition of meiosis by preventing IME1 transcription in haploid cells. yeastgenome.orgoup.commolbiolcell.orgcapes.gov.br Conversely, RME1 acts as a positive regulator for genes involved in mitosis and filamentous growth, such as CLN2 and FLO11. yeastgenome.orgoup.comembopress.org

Early studies suggested that Rme1p might function as an activator when bound close to a promoter and as a repressor when bound at a distance. yeastgenome.orgyeastgenome.org However, more recent evidence indicates that Rme1p may primarily function as a transcriptional activator, and its repressive effects, particularly on IME1, are mediated indirectly through the activation of long noncoding RNAs. yeastgenome.orgyeastgenome.org

DNA Binding Specificity and Rme1 Response Elements (RREs)

RME1 binds to specific DNA sequences in the promoters of its target genes, known as Rme1 Response Elements (RREs). yeastgenome.orgoup.comyeastgenome.org These elements are crucial for mediating RME1's regulatory effects.

Identification of RME1 Binding Sites in Target Gene Promoters

Experimental approaches, such as in vivo footprinting and gel mobility shift assays, have been used to identify RME1 binding sites. oup.comdoi.org For instance, RME1 has been shown to bind to two specific sites located approximately 1.95 kbp and 2.03 kbp upstream of the IME1 gene. nih.govmolbiolcell.orgoup.com These binding sites are contained within a larger DNA segment referred to as the repression cassette (RC), which is sufficient to confer RME1-dependent repression to a heterologous promoter. nih.govdoi.org RREs have also been identified in the promoters of genes activated by RME1, such as FLO11. oup.com

Functional Impact of RRE Mutations on RME1 Activity

Mutations within RREs have a significant impact on RME1's ability to regulate transcription. Studies involving mutations in the IME1 promoter RREs have demonstrated that both identified binding sites are important for full repression. oup.com Mutations in either site can lead to partial derepression of IME1, while mutations in both sites abolish RME1-dependent repression. oup.comoup.com Similarly, mutations within the RRE in the FLO11 promoter can render RME1 incapable of activating its transcription. oup.com These findings highlight the direct requirement of RME1 binding to its cognate sites for its regulatory functions.

Mechanisms of Transcriptional Repression

RME1-mediated transcriptional repression, particularly of IME1, involves complex mechanisms that go beyond simple competitive DNA binding.

Role of Long Noncoding RNAs (e.g., IRT1)

Recent research has revealed a crucial role for long noncoding RNAs (lncRNAs) in RME1-mediated repression of IME1. yeastgenome.orgyeastgenome.orgjst.go.jp Specifically, the transcription of the lncRNA IRT1 (IME1 regulating transcript 1), which overlaps the IME1 promoter region, is activated by RME1 in haploid cells. yeastgenome.orgyeastgenome.orgjst.go.jpnih.govbiorxiv.org This IRT1 transcription is essential for repressing IME1 expression and preventing meiosis in these cells. yeastgenome.orgyeastgenome.orgjst.go.jpnih.gov

Chromatin Remodeling and Histone Modifications (e.g., Histone Deacetylases)

The transcription of IRT1, activated by RME1, leads to the recruitment of histone deacetylases (HDACs) and other factors to the IME1 locus. yeastgenome.orgyeastgenome.orgjst.go.jp This recruitment induces the formation of repressive chromatin structures across the IME1 gene. yeastgenome.orgyeastgenome.orgjst.go.jp Histone modifications, such as deacetylation mediated by HDACs, can alter the interaction between DNA and histones, leading to a more condensed chromatin structure that is less accessible to the transcriptional machinery. wikipedia.orgnih.govabcam.com This chromatin remodeling is thought to contribute to the exclusion of transcriptional activators from the IME1 promoter, thereby repressing its transcription. nih.govpnas.orgnih.gov Proteins like Rgr1p and Sin4p, subunits of the Mediator complex, have been shown to be required for RME1-dependent repression and are implicated in affecting chromatin structure. nih.govoup.comoup.comnih.gov

The proposed mechanism suggests that RME1, by activating IRT1 transcription, indirectly orchestrates changes in chromatin structure through the recruitment of HDACs and potentially other chromatin-modifying complexes, ultimately leading to the repression of IME1. yeastgenome.orgyeastgenome.orgjst.go.jp

Activator Exclusion Model

One proposed mechanism for Rme1p-mediated transcriptional repression is the activator exclusion model. molbiolcell.orgnih.govnih.gov According to this model, Rme1p, when bound to its recognition sites, prevents the binding of transcriptional activators to nearby upstream activating sequences (UASs). molbiolcell.orgnih.govnih.govpnas.org This physical interference or alteration of the local DNA environment precludes the activators from interacting with their target sites, thereby inhibiting the initiation of transcription.

Experimental evidence supporting the activator exclusion model comes from in vivo footprinting studies. For instance, studies on a hybrid promoter containing Rme1p binding sites and the CYC1 UASs demonstrated that in the presence of Rme1p, the binding of transcriptional activators like Hap1p and Hap2p to their respective UAS sites was inhibited. nih.govpnas.org This suggests that Rme1p acts over a distance to exclude activator binding. The genetic requirements for this activator exclusion mirror those for Rme1p-dependent repression, including the involvement of Mediator complex subunits Rgr1p and Sin4p. nih.gov It has been hypothesized that Rme1p might induce changes in chromatin structure, potentially with the help of Rgr1p and Sin4p, that make activator binding sites inaccessible. nih.gov

Mechanisms of Transcriptional Activation

Beyond its role as a repressor, Rme1p also functions as a transcriptional activator. yeastgenome.orgoup.comcapes.gov.br A notable example is its positive regulation of the CLN2 gene, which encodes a G1 cyclin important for progression through the mitotic cell cycle. yeastgenome.orgoup.comcapes.gov.br Rme1p has been shown to interact directly with the CLN2 promoter, and the specific region required for this activation has been identified. capes.gov.br

Interestingly, Rme1p's ability to activate transcription can be observed even when its binding site is separated from the typical repression cassette sequences associated with IME1 repression. pnas.org Structure-function analysis of Rme1p has revealed that the minimal transcriptional activation domain is located within the N-terminal region of the protein, specifically between amino acids 61 and 148. molbiolcell.orgnih.gov While Rgr1p and Sin4p are crucial for Rme1p-mediated repression, they are not required for its activation function, suggesting that the mechanisms for repression and activation are genetically separable and may involve interactions with different protein complexes. nih.govnih.gov One potential mechanism for activation could involve Rme1p facilitating the exclusion of transcriptional repressors from the promoter region. oup.com

Interactions with Basal Transcription Machinery and Coregulators

Transcriptional regulation by Rme1p is not solely dependent on its DNA binding but also involves interactions with components of the basal transcription machinery and coregulators. A critical aspect of Rme1p's regulatory function, particularly its repressive activity, involves its association with subunits of the RNA polymerase II (RNAPII) Mediator complex. molbiolcell.orgnih.govnih.govoup.com The Mediator complex is a large, conserved multiprotein complex that serves as a crucial bridge between gene-specific transcriptional regulators and the RNAPII machinery, playing vital roles in both transcriptional activation and repression. ebi.ac.ukfrontiersin.orgresearchgate.netelifesciences.orgnih.gov

Functional Implications of Mediator Complex Interactions in RME1-Dependent Regulation

The interaction between Rme1p and Mediator subunits Rgr1p and Sin4p has significant functional implications for Rme1p's regulatory activities. Their requirement specifically for repression, but not activation, highlights a differential engagement with the Mediator complex depending on the regulatory outcome. nih.govnih.gov

The involvement of Rgr1p and Sin4p in Rme1p-mediated repression is linked to their roles in chromatin structure. Both proteins have been implicated in maintaining normal nucleosome density, and mutations in their genes can affect chromatin organization. nih.govoup.com It is plausible that the interaction of Rme1p with Rgr1p and Sin4p facilitates alterations in chromatin structure at target promoters, contributing to the activator exclusion mechanism by making DNA binding sites less accessible to activating factors. nih.govoup.com

Furthermore, it has been proposed that Rgr1p and Sin4p could act as a bridge, connecting Rme1p bound at upstream sites to the RNAPII machinery located downstream at the promoter. nih.govpnas.org This physical tethering could create steric hindrance or induce conformational changes that impede the binding or function of transcriptional activators or the assembly of the pre-initiation complex. nih.govpnas.org

The distinct requirement for Rgr1p and Sin4p in repression but not activation by Rme1p suggests that Rme1p may interact with different forms or subcomplexes of the Mediator depending on the specific promoter context and the presence of other regulatory factors. nih.gov This modularity in Mediator interaction could explain how Rme1p can elicit opposite transcriptional outcomes (activation or repression) despite having overlapping repression and activation domains. molbiolcell.orgnih.gov

Key Research Findings on RME1 Protein Interactions

Here is a summary of key findings regarding Rme1p interactions and their functional consequences:

Interacting Protein/ComplexRme1p Function AffectedFunctional ImplicationSource(s)
Rgr1p (Mediator subunit)RepressionRequired for Rme1p-dependent repression; dispensable for activation. May be involved in chromatin structure or bridging to RNAPII. molbiolcell.orgnih.govnih.govnih.govoup.comoup.com
Sin4p (Mediator subunit)RepressionRequired for Rme1p-dependent repression; dispensable for activation. May be involved in chromatin structure or bridging to RNAPII. molbiolcell.orgnih.govnih.govnih.govoup.comoup.com
Hap1p (Transcriptional Activator)Repression (via exclusion)Rme1p prevents Hap1p binding to its UAS site. molbiolcell.orgnih.govnih.govpnas.org
Hap2p (Transcriptional Activator)Repression (via exclusion)Rme1p prevents Hap2p binding to its UAS site. molbiolcell.orgnih.govnih.govpnas.org
RNA Polymerase II Mediator ComplexRepression and ActivationMediator subunits Rgr1p and Sin4p are required for repression. Differential interaction may dictate activation vs. repression. molbiolcell.orgnih.govnih.govnih.govpnas.orgoup.comebi.ac.ukyeastgenome.org

Data on Rme1p Domains and Function

Research has delineated functional domains within the Rme1p protein. The C-terminal region contains three zinc fingers essential for DNA binding to RREs. molbiolcell.orgyeastgenome.orgnih.gov The N-terminal region contains overlapping minimal domains responsible for both transcriptional repression and activation. molbiolcell.orgnih.gov

Rme1p DomainLocation (Amino Acids)Primary FunctionNotesSource(s)
DNA Binding DomainC-terminalBinds to RREsContains three zinc fingers. Essential for function. molbiolcell.orgyeastgenome.orgnih.gov
Effector DomainN-terminal (61-148)Repression/ActivationMinimal domain for both activities. molbiolcell.orgnih.gov
Additional Effector DeterminantN-terminal (1-31)Repression/ActivationContributes to effector function. nih.gov

Table: Rme1p Functional Domains

These findings underscore the intricate mechanisms by which Rme1p regulates gene expression, involving specific DNA binding, interaction with key Mediator subunits, and potentially modulating chromatin structure to achieve either transcriptional repression through activator exclusion or transcriptional activation.

Protein Names and Identifiers

Protein NameOrganismIdentifier TypeIdentifier
This compound (Rme1p)Saccharomyces cerevisiaeSGD IDS000003276
UniProtKBP32338
RGR1 protein (Rgr1p)Saccharomyces cerevisiaeSGD IDS000004061
UniProtKBP38913
SIN4 protein (Sin4p)Saccharomyces cerevisiaeSGD IDS000000972
UniProtKBP32423
IME1 protein (Ime1p)Saccharomyces cerevisiaeSGD IDS000004085
UniProtKBP15914
CLN2 protein (Cln2p)Saccharomyces cerevisiaeSGD IDS000000459
UniProtKBP24868
Hap1pSaccharomyces cerevisiaeSGD IDS000002516
UniProtKBP07265
Hap2pSaccharomyces cerevisiaeSGD IDS000002517
UniProtKBP11774
IRT1 (ncRNA)Saccharomyces cerevisiaeSGD IDS000006267

The this compound in Saccharomyces cerevisiae is a crucial transcriptional regulator involved in controlling the balance between mitotic growth and meiotic differentiation. It functions as a zinc finger protein, capable of binding to specific DNA sequences known as Rme1 Response Elements (RREs) in the promoters of its target genes. oup.comyeastgenome.orgyeastgenome.orgnih.gov RME1 plays a central role in determining cell fate, preventing entry into meiosis in haploid cells and promoting mitotic cell cycle progression and certain morphological transitions. oup.comyeastgenome.orgyeastgenome.org

Biological Functions and Regulatory Networks of Rme1 Protein in Saccharomyces Cerevisiae

Modulation of Morphological Transitions

Promotion of Filamentous Growth

Rme1p positively regulates invasive growth and the formation of pseudohyphae, processes collectively referred to as filamentous growth. oup.comyeastgenome.orgnih.gov This adaptive program is typically initiated in response to nutrient-limited growth conditions. oup.comnih.gov Rme1p directly contributes to this process by activating the transcription of genes essential for invasive growth. oup.com

Regulation of Cell Surface Adhesin Genes (e.g., FLO11)

A key target of Rme1p in promoting filamentous growth is the FLO11 gene (also known as MUC1). oup.comyeastgenome.orgyeastgenome.org FLO11 encodes a glycosyl-phosphatidylinositol-anchored cell wall protein that is essential for invasive growth and pseudohyphal differentiation. oup.comnih.govyeastgenome.org Rme1p directly modifies the transcription of FLO11, positively regulating its expression. oup.com The activation of FLO11 by Rme1p is dependent on the presence of Rme1p response elements (RREs) in the FLO11 promoter sequence. oup.com While Rme1p directly binds to the FLO11 promoter to induce cell-cell adhesion and invasive growth, its function in this pathway appears to be independent of some other identified signaling modules that regulate invasive growth, such as the Ras2 or MAPK pathway. oup.comnih.gov

Rme1p also positively regulates the STA2 gene, which encodes a starch-degrading glucoamylase, further contributing to cellular adaptation under nutrient limitation. oup.com

Integration into Cellular Regulatory Networks

Rme1p's functions are integrated into complex cellular regulatory networks, involving interactions with other proteins and participation in broader gene regulatory cascades.

Protein-Protein Interaction Networks

Rme1p interacts with various other proteins within the cellular network. While a comprehensive list of all protein-protein interactions is extensive, studies have identified interactions that highlight its regulatory roles. For instance, Rme1p interacts with proteins involved in cell cycle regulation and transcriptional control. string-db.org

Interactive Data Table: Selected RME1 Protein Interactions (Based on available data)

Interactor ProteinEvidence Type(s)Biological Process Association(s) (Interactor or Rme1p)Source
Cln2pGeneticG1/S transition of mitotic cell cycle yeastgenome.orgstring-db.org
Ime1pRegulationNegative regulation of meiosis yeastgenome.orgyeastgenome.org
Rgr1pGeneticRequired for RME1-dependent repression, Mediator complex subunit molbiolcell.orgnih.govnih.govoup.comyeastgenome.org
Sin4pGeneticRequired for RME1-dependent repression, Mediator complex subunit molbiolcell.orgnih.govoup.com
Aim4pNegative GeneticNuclear pore complex association (proposed for Aim4p) thebiogrid.org

Gene Regulatory Networks

As a transcription factor, Rme1p is a key component of gene regulatory networks, controlling the expression of target genes and being regulated by other factors. Rme1p binds to Rme1p Response Elements (RREs) in the promoters of its target genes. yeastgenome.orgyeastgenome.org

Key regulatory relationships involving Rme1p include:

Repression of IME1 : Rme1p is a well-established repressor of IME1, the master activator of meiosis. yeastgenome.orgyeastgenome.orgoup.combibliotekanauki.pldoi.org This repression is crucial for preventing the initiation of meiosis in haploid cells. yeastgenome.org Recent findings suggest this repression is achieved indirectly through the activation of a long noncoding RNA, IRT1, which overlaps the IME1 gene and recruits histone deacetylases to induce repressive chromatin. yeastgenome.orgyeastgenome.org

Activation of CLN2 : Rme1p positively regulates the CLN2 gene, which encodes a G1 cyclin. yeastgenome.orgyeastgenome.org CLN2 is involved in controlling cell cycle progression through the G1 phase. yeastgenome.org This activation by Rme1p promotes mitosis. yeastgenome.org

Activation of FLO11 and STA2 : As discussed, Rme1p directly activates the transcription of FLO11 and STA2 to promote invasive growth and starch degradation. oup.com

In diploid cells, the transcription of RME1 itself is repressed by the MATa1p-MATalpha2p repressor, which allows IME1 to be transcribed and meiosis to occur. yeastgenome.orgnih.govdoi.orgresearchgate.net

Responses to Environmental Signals and Nutrient Availability

Rme1p plays a significant role in mediating cellular responses to environmental signals, particularly nutrient availability. oup.comnih.gov The transition from nutrient-rich to nutrient-limited conditions triggers cellular adaptation programs, including invasive growth, which Rme1p positively regulates. oup.comnih.govnih.gov

While Rme1p functions in response to nutrient status, genetic evidence suggests it may operate independently of some established nutrient-sensing signaling pathways that regulate invasive growth, such as the cAMP-PKA pathway and the nutrient-sensing MAP kinase cascade. oup.com However, nutrient availability, specifically the absence of essential nutrients and the presence of a non-fermentable carbon source, are key signals that control entry into sporulation, a process negatively regulated by Rme1p. researchgate.netplos.org The decision to enter gametogenesis (sporulation) is dictated by mating type and nutrient availability, which together regulate IME1 expression. plos.org In diploid cells, the repression of Rme1 allows IME1 expression upon nutrient deprivation. plos.org

Detailed research findings indicate that Rgr1p and Sin4p are absolutely required for Rme1p-dependent repression but are dispensable for its activation function, highlighting a functional difference in its regulatory mechanisms. molbiolcell.orgnih.govnih.gov This suggests that Rme1p's integration into regulatory networks involves distinct cofactors depending on whether it is acting as a repressor or an activator.

Biological Functions and Regulatory Networks of Rme1 Protein in Candida Albicans

Regulation of Morphogenesis and Differentiation

Candida albicans exhibits remarkable morphological plasticity, transitioning between yeast, hyphal, and pseudohyphal forms, as well as forming chlamydospores. This ability is crucial for its adaptation to diverse host environments and its pathogenicity. pasteur.frnih.govplos.org Rme1 is a key regulator in this complex morphogenetic network.

Central Role in Chlamydospore Formation

Rme1 has been identified as a central positive regulator of asexual chlamydospore production in C. albicans and related species. asm.orgresearchgate.netresearchgate.netpasteur.fr Chlamydospores are large, thick-walled spherical cells that form under specific environmental conditions, such as nutritional deficiency, darkness, and lower temperatures (e.g., 25°C). pasteur.frpasteur.fr Research has shown that C. albicans mutants lacking the RME1 gene are unable to differentiate into chlamydospores. pasteur.frpasteur.fr Conversely, overexpression of RME1 can induce chlamydospore formation even in the absence of typical environmental cues. researchgate.netpasteur.frpasteur.fr

Studies involving chromatin immunoprecipitation and genome-wide expression analyses have demonstrated that Rme1 binds upstream of and activates the expression of genes that are upregulated during chlamydosporulation. researchgate.net The expression levels of RME1 correlate with the efficiency of chlamydospore formation across different C. albicans clinical isolates. researchgate.netresearchgate.net

Environmental Signal-Induced and Self-Sustaining Expression

The expression of RME1 is initially induced by specific environmental signals that promote chlamydospore formation. researchgate.netpasteur.frpasteur.fr Interestingly, once triggered, RME1 expression becomes self-sustaining, meaning its continued expression is controlled by the Rme1 protein itself and becomes independent of the initial environmental signals. researchgate.netpasteur.frpasteur.fr This suggests a positive feedback loop mechanism in the regulation of RME1 expression during chlamydospore development. This biphasic expression pattern involves an initial induction phase dependent on environmental cues and a subsequent phase dependent on Rme1 function. researchgate.net

Influence on Hyphal Development and Pathogenicity Traits

Beyond its role in chlamydospore formation, Rme1 also influences hyphal development and other traits associated with C. albicans pathogenicity, including biofilm formation and host cell damage. asm.orgresearcher.lifeasm.org

Regulation of Hypha-Associated Genes

While Rme1 is a positive regulator of chlamydospore formation, studies suggest it may act as a negative regulator of hypha-associated genes. asm.orgresearchgate.netresearcher.lifeasm.orgresearchgate.net Engineered overexpression of RME1 supports this hypothesis, leading to a reduction in hypha formation and biofilm production. asm.orgnih.gov Conversely, deletion of RME1 can partially restore hypha-associated gene expression levels in certain mutant backgrounds. asm.orgresearchgate.netnih.gov

Rme1 does not appear to bind directly to the majority of hypha-associated genes. researchgate.net Instead, it is proposed to repress hypha-associated gene expression indirectly, potentially by repressing the expression of UME6, a known activator of hypha-associated genes. asm.orgresearchgate.netresearchgate.net ChIP-seq data indicates that Rme1 binds to the 5' region of UME6, supporting this regulatory link. researchgate.netresearchgate.net

Functional Relationship with Biofilm Master Regulators (e.g., Brg1)

Rme1 functions within regulatory pathways that control hyphal development and biofilm formation, showing a functional connection to master regulators like Brg1. asm.orgresearchgate.netresearchgate.netasm.org Brg1 is a GATA-type transcription factor considered a biofilm master regulator and is required for hypha-associated gene expression. asm.orgasm.org

Research indicates that Rme1 acts downstream of Brg1 in controlling hypha-associated genes, biofilm formation, and hypha formation. asm.orgresearchgate.net A proposed regulatory circuit suggests that Brg1 represses RME1, Rme1 represses UME6, and Ume6 activates hypha-associated genes. asm.orgresearchgate.net ChIP-chip data supports that Brg1 directly represses RME1 by binding to its 5' region. asm.orgresearchgate.netresearchgate.net

The impact of Rme1 on biofilm and hypha formation is particularly prominent under static or "biofilm-like" growth conditions. asm.orgresearchgate.netnih.gov An rme1Δ/Δ mutation has been shown to relieve the requirement for Brg1 in biofilm formation in certain strain backgrounds, further highlighting their functional relationship. asm.orgresearchgate.netnih.govasm.org However, this suppression relationship can be strain-limited, suggesting variations in regulatory networks among different C. albicans isolates. asm.orgnih.gov

Interconnection with Fungal Virulence Mechanisms

While Rme1 is a positive regulator of chlamydospores, whose role in virulence is still being investigated, its negative regulatory role on hyphae and biofilms links it directly to established virulence factors. asm.orgresearchgate.netresearcher.lifeasm.orgresearchgate.net Overexpression of RME1, which inhibits biofilm and hypha formation, has been shown to reduce epithelial cell damage, supporting a negative role for Rme1 in this aspect of virulence. asm.orgnih.gov Genes repressed by RME1 overexpression are enriched for GO terms related to biofilm formation and host interaction, including known virulence factors like ECE1 and ALS3. asm.orgnih.gov

The regulatory circuit involving Brg1 and Rme1 under biofilm-like conditions underscores Rme1's contribution to virulence by modulating the expression of genes critical for hypha and biofilm formation. asm.orgasm.orgresearchgate.netnih.gov

Evolutionary Conservation and Divergence of Rme1 Protein

Phylogenetic Analysis of RME1 Homologs Across Fungal Species

Phylogenetic analysis of RME1 homologs across fungal species indicates that this protein is conserved among ascomycetes nih.gov. Studies involving phylogenomic analysis of single-copy protein-coding genes have been employed to resolve evolutionary relationships within diverse fungal groups, providing a framework for understanding the history of genes like RME1 researchgate.net. While RME1 is well-characterized in model yeasts like S. cerevisiae, the identification and analysis of its homologs in a broader range of fungal species, including pathogenic fungi, reveal insights into its evolutionary trajectory nih.gov. Comparative genomic analyses contribute to understanding the presence or absence of RME1 counterparts in different species, such as the identification of putative homologs in Candida albicans, a species where a complete sexual cycle was initially not evident pnas.org.

Conservation of Functional Domains and Regulatory Mechanisms

RME1 in Saccharomyces cerevisiae is characterized as a C2H2 zinc finger transcription factor yeastgenome.orgasm.org. The C-terminal DNA binding domain, containing three zinc fingers, is essential for its function nih.gov. While the structural integrity of the zinc fingers is not strictly required for Rme1p-mediated transcriptional effects when fused to another DNA binding domain, this domain is crucial for its native activity nih.gov. Studies have identified that the minimal transcriptional repression and activation domains of Rme1p overlap and are located in an N-terminal segment nih.gov.

Despite conservation of these core domains, there can be divergence in the specific protein interactions and regulatory mechanisms. For instance, while Rme1p in S. cerevisiae functions as both a transcriptional activator and repressor, recent evidence suggests it primarily acts as an activator, with repression mediated through the activation of a long noncoding RNA, IRT1, which in turn recruits chromatin-modifying enzymes to the target gene promoter yeastgenome.orgfrontiersin.orgfrontiersin.org. In S. cerevisiae, Rme1p binds to Rme1 Response Elements (RREs) in the promoters of its target genes yeastgenome.org.

Regulatory mechanisms controlling RME1 expression also show variation. In S. cerevisiae, RME1 transcription is repressed by the a1-alpha2 repressor in diploid cells, which is crucial for allowing the initiation of meiosis pnas.orgyeastgenome.orgfrontiersin.orgnih.gov. In contrast, in Candida albicans, Rme1 is involved in the regulation of morphogenesis, including chlamydospore formation and hyphal growth, and its expression can be self-sustaining once triggered by environmental signals pasteur.frresearchgate.netresearchgate.net. This highlights a divergence in the upstream regulation and downstream roles of RME1 in different fungal species.

Evolutionary Trajectories in Meiosis Initiation and Commitment Pathways

RME1 plays a central role in the control of meiosis in S. cerevisiae, primarily by repressing the expression of IME1, a master activator of meiosis yeastgenome.orgnih.govnih.gov. In haploid cells, Rme1p prevents meiosis initiation, while in diploid cells, the repression of RME1 by the a1-alpha2 repressor allows IME1 expression and subsequent entry into meiosis yeastgenome.orgnih.govnih.gov. The interaction between Ime1p and Ume6p is crucial for initiating transcription of early meiosis-specific genes in S. cerevisiae nih.gov.

The presence of RME1 homologs in species like Candida albicans, which were traditionally considered asexual or primarily mitotic, suggests evolutionary changes in the meiotic pathway or the co-option of RME1 for other developmental processes pnas.orgresearchgate.net. While C. albicans has putative counterparts of RME1 and IME4, a gene mediating cell type and nutritional activation of IME1, no homolog of IME1 itself was found in C. albicans in some studies pnas.org. This absence or divergence of key meiotic regulators like IME1 indicates significant evolutionary changes in the meiotic initiation and commitment pathways in different fungal lineages.

The regulation of meiosis initiation is a tightly controlled process influenced by various factors, including mating type and nutrient availability pnas.orgnih.govnih.gov. The signaling cascades involved can differ between species nih.gov. The evolutionary divergence in these pathways is reflected in the varied roles and regulatory interactions of RME1 homologs.

Adaptive Significance of RME1 in Fungal Lifestyle and Pathogenesis

The function of RME1 has adapted in different fungal species, contributing to their specific lifestyles and, in the case of pathogens, their ability to cause disease. In S. cerevisiae, Rme1p not only prevents meiosis in haploids but also promotes mitosis by activating CLN2 expression and has a role in filamentous growth yeastgenome.org.

In pathogenic fungi like Candida albicans, the Rme1 homolog has acquired roles beyond meiosis regulation. Rme1 is a central regulator of chlamydospore formation, a morphological transition important for survival under specific environmental conditions pasteur.frresearchgate.net. Overexpression of Rme1 can induce chlamydospore differentiation independently of typical environmental cues pasteur.frresearchgate.net. RME1 deletion abolishes chlamydosporulation in several Candida species researchgate.net. Furthermore, Rme1 in C. albicans is involved in the transcriptional circuitry controlling hyphal growth and biofilm formation, acting as a negative regulator of these processes and functioning downstream of the biofilm master regulator Brg1 asm.orgresearchgate.netresearchgate.net. This highlights how a protein ancestrally linked to meiosis repression has evolved to regulate key virulence traits and morphological transitions in a major fungal pathogen. The ability of C. albicans to switch between different morphologies, including hyphal and chlamydospore forms, is crucial for its infectious process pasteur.fr.

The adaptive significance of RME1's diverse roles lies in its contribution to the flexibility of fungal responses to environmental signals, allowing adaptation to nutrient availability, mating conditions, and host environments in the case of pathogens pnas.orgpasteur.frresearchgate.netresearchgate.netnih.gov. The divergence in RME1 function reflects the varied selective pressures encountered by different fungal species throughout their evolution.

Compound Table

Advanced Research Methodologies for Rme1 Protein Analysis

Genomic and Transcriptomic Profiling

Gene Expression Analysis (e.g., RNA-seq)

Gene expression analysis, particularly using techniques like RNA sequencing (RNA-seq), is fundamental to identifying the transcriptional targets of RME1 protein and understanding how its presence or absence affects the cellular transcriptome. RNA-seq allows for a global view of gene expression levels under different conditions or in strains with altered RME1 expression.

Studies in Candida albicans have utilized RNA-seq to investigate the impact of RME1. Overexpression of RME1 in C. albicans has been shown to significantly alter the expression of a large number of genes. One study reported that RME1 overexpression led to changes in the expression of 568 genes, with 464 genes showing increased expression (activated) and 104 genes showing decreased expression (repressed). nih.gov Gene Ontology (GO) term enrichment analysis of these differentially expressed genes has provided insights into the biological processes regulated by RME1. Rme1-activated genes in C. albicans were found to be enriched for GO terms associated with carbohydrate metabolism and arginine biosynthesis. nih.gov Conversely, Rme1-repressed genes were enriched for terms related to biofilm formation and host interaction, indicating a role for RME1 in negatively regulating these processes. nih.govresearchgate.net

RNA-seq has also been applied in Saccharomyces cerevisiae to study RME1 regulation. Analysis of a mutant strain with an altered m6A modification site in the RME1 3' untranslated region (UTR) revealed a significant increase in both total and polysome-associated RME1 mRNA levels compared to the wild-type strain. nih.gov Transcriptome-wide analysis in this context identified RME1 as one of the most significantly differentially expressed genes, highlighting the impact of this post-transcriptional modification on RME1 expression. nih.gov Furthermore, RNA-seq data from C. albicans clinical isolates have been used to identify gene expression profiles correlating with epithelial cell damage ability, and RME1 overexpression mutants exhibited defects in causing damage. researchgate.net

The following table summarizes the impact of RME1 overexpression on gene expression in Candida albicans:

RME1 Overexpression ImpactNumber of GenesEnriched GO Terms
Activated464Carbohydrate metabolism, Arginine biosynthesis
Repressed104Biofilm formation, Host interaction

Chromatin Immunoprecipitation (ChIP-seq/ChIP-chip) for DNA Binding Analysis

Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) or microarray (ChIP-chip) is a powerful technique used to identify the genomic locations where a specific protein, such as a transcription factor like RME1, binds to DNA. This method is crucial for mapping the direct targets of this compound.

Rme1p is known to be a sequence-specific DNA-binding transcription factor that interacts with specific DNA sequences called Rme1 Response Elements (RREs) located in the promoter regions of its target genes. yeastgenome.orgdoi.orgyeastgenome.org Studies in Saccharomyces cerevisiae have employed ChIP-chip to map the binding sites of Rme1p across the genome. researchgate.net These experiments provide a global map of where Rme1p directly interacts with DNA, helping to confirm predicted binding sites and discover new ones.

The principle of ChIP involves crosslinking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the protein of interest (Rme1p in this case) to immunoprecipitate the DNA-protein complexes. The DNA is then purified and analyzed by either hybridization to microarrays (ChIP-chip) or high-throughput sequencing (ChIP-seq). ChIP-seq offers higher resolution and a broader dynamic range compared to ChIP-chip, allowing for more precise mapping of binding sites and identification of peaks that indicate protein occupancy. This methodology enables the genome-wide identification of regulatory regions bound by this compound, providing critical data for understanding its transcriptional regulatory roles. Experimental evidence, such as gel mobility retardation assays and footprinting, has further supported the specific binding of RME1 to RRE sequences. doi.org

Computational and Systems Biology Approaches

Computational and systems biology approaches are essential for integrating large-scale biological data and building predictive models of this compound function within complex cellular systems. These methods move beyond the analysis of individual components to understand how RME1 participates in regulatory networks and contributes to emergent cellular behaviors.

Network Reconstruction and Analysis

Network reconstruction and analysis involve building models of biological networks, such as gene regulatory networks or protein-protein interaction networks, to understand how different molecular components interact and influence each other. This compound operates within intricate regulatory networks. In Saccharomyces cerevisiae, Rme1p is a key player in the network controlling the switch between mitotic growth and meiosis, as well as filamentous growth. yeastgenome.orgyeastgenome.org

In Candida albicans, RME1 has been identified as a central regulator of chlamydospore formation, and researchers have begun to map the regulatory network dependent on Rme1p in this process. pasteur.fr Interestingly, RME1 expression in C. albicans appears to be self-sustaining, suggesting a positive feedback loop within its regulatory network. pasteur.fr Rme1 also functions within a circuit involving the protein Brg1, connecting Brg1 to targets involved in hypha and biofilm formation. nih.gov

Computational approaches, such as network component analysis, are used to reconstruct regulatory signals and infer interactions within these complex biological systems. oup.com Genome-scale network reconstructions, which integrate metabolic and regulatory processes, provide a framework for understanding cellular responses. plos.orgnih.govucsd.edu Protein-protein interaction networks have also been reconstructed for organisms like S. cerevisiae, providing context for how RME1 physically interacts with other proteins. nih.gov Databases like STRING offer resources for exploring predicted and experimentally determined protein-protein interactions, including those involving this compound. string-db.org Analyzing the topology and components of these networks can reveal key regulatory hubs and pathways involving RME1.

Predictive Modeling of Regulatory Interactions

Predictive modeling in systems biology aims to forecast the behavior of biological systems based on computational models built from experimental data. For this compound, this involves developing models that can predict how changes in RME1 expression or activity will affect the expression of its target genes and downstream cellular processes.

Genome-scale network reconstructions serve as a basis for predictive modeling of cellular behavior under various conditions. nih.govucsd.edu By incorporating data from gene expression studies (like RNA-seq) and DNA binding assays (like ChIP-seq), computational models can be developed to simulate the regulatory interactions mediated by RME1.

Advanced computational methods, including molecular dynamics simulations and machine learning algorithms, are increasingly used to model protein interactions and predict protein function. ejosdr.com These approaches can help in understanding how this compound interacts with DNA or other proteins and how these interactions lead to specific regulatory outcomes. Recent advancements in artificial intelligence, such as AlphaFold 3, are improving the ability to predict the structure of protein complexes and their interactions with DNA, RNA, and other molecules with high accuracy. isomorphiclabs.com This capability is highly relevant for predictive modeling of RME1's regulatory interactions, allowing researchers to generate hypotheses about how RME1 binds to specific DNA sequences or interacts with co-factors, which can then be tested experimentally. Predictive models can help to elucidate the mechanisms underlying RME1's diverse roles in processes like meiosis, mitosis, and morphological transitions.

Future Directions and Open Questions in Rme1 Protein Research

Elucidation of Atomic-Resolution Structures and Dynamics

A fundamental gap in the understanding of the RME1 protein lies in the absence of high-resolution atomic structures. While Rme1 is known to be a zinc-finger protein with a C-terminal DNA binding domain essential for its function yeastgenome.orgmolbiolcell.orgdoi.orgnih.gov, the precise three-dimensional arrangement of these domains and other regions of the protein remains largely uncharacterized. Although studies suggest that the structural integrity of the zinc fingers might not be strictly required for all transcriptional effects molbiolcell.org, detailed structural information is critical to fully understand how Rme1 interacts with DNA and other molecules.

Future research should prioritize the determination of Rme1's atomic structure using techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Cryo-Electron Microscopy (Cryo-EM). Furthermore, understanding the dynamic nature of Rme1 is equally important. Proteins are not static entities; their conformational changes and flexibility are often essential for their function. Investigating the structural dynamics of Rme1 in different cellular states and in the presence of its interaction partners will provide crucial insights into its regulatory mechanisms. Advanced spectroscopic methods, including in-cell EPR spectroscopy, could be employed to probe Rme1's structural dynamics within its native cellular environment anr.frmdpi.com. Elucidating these structural and dynamic aspects will provide a foundation for understanding Rme1's molecular actions.

Comprehensive Mapping of RME1 Interactomes and Post-Translational Modifications

Understanding the complete network of proteins and other molecules that interact with Rme1 (its interactome) is essential for deciphering its diverse roles and regulatory pathways embopress.orgdana-farber.orgresearchgate.net. While some Rme1 interactors, such as Rgr1p and Sin4p involved in transcriptional repression, have been identified in S. cerevisiae molbiolcell.orgnih.gov, a comprehensive and unbiased mapping of its interaction partners across different cellular contexts and organisms is still needed. Techniques like affinity purification coupled with mass spectrometry (AP-MS), yeast two-hybrid screens, and proximity labeling methods offer powerful avenues for systematically identifying Rme1-interacting proteins embopress.orgdana-farber.orgnih.gov.

Beyond protein-protein interactions, the this compound is likely subject to regulation through post-translational modifications (PTMs). PTMs, such as phosphorylation, acetylation, ubiquitination, and methylation, can significantly alter a protein's activity, localization, stability, and interactions nih.govthermofisher.comethz.chaptamergroup.com. While the specific PTMs affecting the this compound are not yet fully characterized, exploring these modifications is a critical future direction. For instance, changes in cellular state, such as DNA replication stress, have been linked to Rme1 relocalization yeastgenome.org, hinting at potential regulatory PTMs. Identifying the types and sites of Rme1 modifications, the enzymes that catalyze them, and their functional consequences will be crucial for a complete picture of Rme1 regulation. Challenges in PTM analysis, particularly for low-abundance or transient modifications, necessitate the continued development and application of sensitive proteomics techniques thermofisher.comaptamergroup.com.

Dissection of Context-Dependent Regulatory Specificity

A notable characteristic of Rme1 is its ability to function as both a transcriptional repressor and potentially an activator, depending on the specific promoter context and cellular conditions yeastgenome.orgmolbiolcell.orgnih.gov. The molecular mechanisms underlying this context-dependent regulatory switch are not fully understood and represent a key area for future research. This includes investigating how Rme1 distinguishes between target genes like IME1 (repressed) and CLN2 (activated) yeastgenome.org, and how its interaction partners or PTMs might influence its mode of action at different promoters.

Integrative Omics Approaches for Systems-Level Understanding

To fully appreciate the role of this compound within the complexity of cellular life, future research must increasingly adopt integrative omics approaches. Single-omics studies (e.g., genomics, transcriptomics, proteomics) provide valuable snapshots, but integrating data from multiple omics layers offers a more holistic and systems-level understanding of biological processes nih.govazolifesciences.commdpi.comthermofisher.com.

Q & A

Q. What is the primary role of RME1 in regulating meiosis in Saccharomyces cerevisiae?

RME1 acts as a transcriptional repressor of meiosis by inhibiting the expression of IME1, the master activator of meiotic genes. In diploid a/α cells under nutrient-rich conditions, RME1 is repressed by the MATa1/α2 complex, allowing meiosis to proceed upon starvation. Overexpression of RME1 blocks meiosis, while its deletion permits non-a/α haploids to sporulate . Methodological Insight : Use epistasis analysis (e.g., double deletion strains like ime4-Δ/rme1-Δ) and qRT-PCR to measure IME1 expression levels under varying nutrient conditions.

Q. How does transcriptional regulation of RME1 integrate environmental signals like nutrient availability?

RME1 is transcriptionally repressed in diploid cells by the MATa1/α2 complex but upregulated in haploids. Starvation signals override this repression in diploids, enabling meiosis. In Kluyveromyces lactis, RME1 is directly induced by starvation to activate mating genes . Methodological Insight : Perform chromatin immunoprecipitation (ChIP) to identify transcription factors binding to the RME1 promoter under nutrient-rich vs. starvation conditions.

Q. What experimental approaches confirm RME1’s dual role as a transcriptional repressor and activator?

RME1 represses IME1 while activating CLN2, a G1 cyclin required for mitotic cell cycle progression. Domain-mapping studies show that its N-terminal region (aa 61–148) mediates both repression and activation, with zinc-finger domains being dispensable when fused to heterologous DNA-binding domains . Methodological Insight : Use reporter assays (e.g., CLN2-luciferase) and truncation mutants to dissect functional domains.

Advanced Research Questions

Q. How do post-transcriptional modifications, such as m6A methylation, regulate RME1 mRNA stability and function?

m6A methylation of the RME1 3′ UTR by Ime4p promotes transcript degradation, reducing RME1 protein levels and derepressing IME1. Catalytically inactive Ime4p (ime4-cat) partially retains this function, suggesting m6A-independent RNA-binding activity . Methodological Insight : Compare mRNA half-lives (via actinomycin D treatment) in IME4 wild-type, ime4-Δ, and ime4-cat strains. Use RIP-seq to map Ime4p-RNA interactions.

Q. How can contradictory data on RME1’s role in mitotic vs. meiotic transitions be resolved?

RME1 activates CLN2 (mitotic cyclin) but is also upregulated during starvation, which typically induces meiosis. This paradox may reflect context-dependent regulation: RME1 promotes mitotic growth in haploids under mild stress but is overridden by strong meiotic signals in diploids . Methodological Insight : Conduct time-course transcriptomics in synchronized cultures to correlate RME1 expression with cell cycle phases and nutrient shifts.

Q. What genetic interactions explain RME1’s suppression of DNA repair defects in rad51 mutants?

Deletion of RME1 suppresses the DNA damage sensitivity of rad51-K191R independently of DMC1, suggesting RME1 indirectly regulates repair pathways via unknown targets. Sin4p, a co-repressor, is critical for this function . Methodological Insight : Perform synthetic genetic array (SGA) analysis in rme1-Δ backgrounds to identify suppressors/enhancers of rad51 phenotypes.

Q. How does RME1’s regulatory network differ across fungal species?

In Candida albicans, RME1 is absent, while in K. lactis, it directly activates mating genes under starvation. Evolutionary rewiring is evident in promoter architecture and downstream targets . Methodological Insight : Use heterologous expression (e.g., ScRME1 in K. lactis) and comparative RNA-seq to assess functional conservation.

Methodological Challenges and Data Interpretation

Q. What strategies validate RME1 target genes identified via transcriptomics?

  • Step 1 : Perform RNA-seq in rme1-Δ vs. wild-type strains under meiosis-inducing conditions.
  • Step 2 : Use ChIP-seq to confirm direct binding of RME1 to candidate promoters.
  • Step 3 : Validate hits with luciferase reporters and site-directed mutagenesis of RME1-binding motifs .

Q. How to address discrepancies in RME1 subcellular localization studies?

Conflicting reports on nuclear vs. cytoplasmic localization may reflect cell cycle-stage-specific trafficking. Use live-cell imaging with RME1-GFP fusions in synchronized cultures and leptomycin B (nuclear export inhibitor) treatments .

Tables for Key Findings

RME1 Function Mechanism Key Evidence
Meiotic repressionDirect repression of IME1
CLN2 activationBinding to CLN2 promoter
m6A-mediated degradationIme4p-dependent methylation of 3′ UTR
Evolutionary divergenceSpecies-specific regulatory rewiring

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.